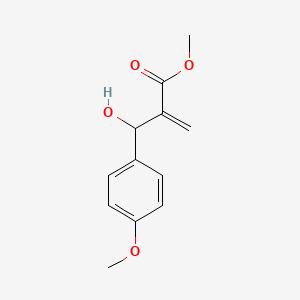

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate

Description

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (CAS: 115240-92-1) is an acrylate ester derivative featuring a hydroxymethyl group attached to a 4-methoxyphenyl ring. Its molecular formula is C₁₂H₁₄O₄ (MW: 222.24 g/mol) . The compound is synthesized via the Baylis-Hillman reaction, typically involving methyl acrylate and substituted benzaldehydes in the presence of catalysts like DABCO . The para-methoxy group on the phenyl ring imparts electron-donating effects, influencing its reactivity and physicochemical properties. Safety data indicate hazards including skin/eye irritation (H315, H319) and acute toxicity if ingested (H302) .

Properties

IUPAC Name |

methyl 2-[hydroxy-(4-methoxyphenyl)methyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(12(14)16-3)11(13)9-4-6-10(15-2)7-5-9/h4-7,11,13H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCJNHNMQXTVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=C)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201205118 | |

| Record name | Methyl β-hydroxy-4-methoxy-α-methylenebenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115240-92-1 | |

| Record name | Methyl β-hydroxy-4-methoxy-α-methylenebenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115240-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl β-hydroxy-4-methoxy-α-methylenebenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate typically involves the reaction of 4-methoxybenzaldehyde with methyl acrylate in the presence of a base such as potassium carbonate . The reaction is carried out in an anhydrous solvent like benzene at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The acrylate moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Methyl 2-(4-methoxybenzoyl)acrylate.

Reduction: Methyl 2-(hydroxy(4-methoxyphenyl)methyl)propanoate.

Substitution: Methyl 2-(hydroxy(4-hydroxyphenyl)methyl)acrylate.

Scientific Research Applications

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups facilitate hydrogen bonding and van der Waals interactions with biological macromolecules, influencing their activity. The acrylate moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a family of acrylate esters with hydroxyphenylmethyl substituents. Key structural analogs include:

Key Insight: Electron-donating groups (e.g., 4-OCH₃) improve solubility in polar solvents, while electron-withdrawing groups (e.g., 4-NO₂, 4-CN) enhance reactivity in nucleophilic additions or metal complexation .

Physicochemical Properties

Biological Activity

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is a compound with significant biological activity, primarily due to its structural features that include a methoxy group and a hydroxy group attached to an acrylic acid moiety. This article explores the synthesis, biological properties, and potential applications of this compound, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 226.24 g/mol. The compound features:

- A methoxy group (-OCH₃) that enhances lipophilicity and biological activity.

- A hydroxy group (-OH) contributing to its reactivity and potential interactions with biological targets.

- An acrylate moiety , which is known for its ability to undergo polymerization and form various derivatives.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, methyl derivatives of phenolic compounds have shown substantial free radical scavenging abilities. This compound is likely to possess similar antioxidant capabilities due to the presence of the hydroxy and methoxy groups, which can donate electrons to neutralize free radicals.

| Compound Name | Antioxidant Activity (IC50 µM) |

|---|---|

| This compound | TBD |

| Methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate | 15.3 |

| Benzyl(E)-3-(4-hydroxy-3-methoxyphenyl)acrylate | 12.1 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the potential anticancer properties of this compound. Preliminary studies suggest that compounds with similar methoxy-substituted phenyl groups exhibit moderate to high cytotoxic effects against tumor cell lines.

- Case Study : A study evaluated the cytotoxic effects of related compounds on K562 (human leukemia) and PC-3 (prostate cancer) cell lines. The results indicated that derivatives with methoxy substitutions showed significant inhibition of cell growth.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| K562 | This compound | TBD |

| PC-3 | This compound | TBD |

The proposed mechanism for the biological activity of this compound involves:

- Antioxidant Mechanism : The hydroxy group can donate hydrogen atoms, neutralizing reactive oxygen species (ROS).

- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells via pathways influenced by oxidative stress or direct interaction with cellular components such as tubulin.

Synthesis Methods

Several synthetic routes have been explored for producing this compound, typically involving:

- Esterification reactions using methacrylic acid and appropriate phenolic precursors.

- Transesterification techniques that allow for the incorporation of the methoxy group effectively.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate, and how can purity be ensured?

The compound is typically synthesized via the Morita-Baylis-Hillman (MBH) reaction, involving a base-catalyzed coupling between 4-methoxybenzaldehyde and methyl acrylate. A modified protocol using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in anhydrous THF at 0–5°C improves regioselectivity . Post-synthesis, high-purity isolation requires column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity validation involves HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Confirm the ester (-COOCH3), hydroxyl (-OH), and methoxyphenyl groups via characteristic shifts (e.g., δ 3.74 ppm for methoxy, δ 5.64 ppm for hydroxyl proton) .

- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (~3400 cm⁻¹) stretches.

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ at m/z 223) .

- Elemental analysis : Verify C, H, N composition (e.g., C: 66.35%, H: 5.10%) .

Q. How are physical properties like solubility and stability determined for this compound?

Solubility is assessed in solvents (DMSO, ethanol, water) via gravimetric analysis. Stability studies involve accelerated degradation tests under varying pH (2–12), temperature (25–60°C), and light exposure. HPLC monitors degradation products, while thermogravimetric analysis (TGA) evaluates thermal stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in metal complexation?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize the molecular geometry and identify reactive sites. Fukui indices highlight nucleophilic/electrophilic regions, such as the hydroxyl and ester groups, which coordinate with transition metals (e.g., Cr³+, Co³+) to form bioactive complexes. Molecular docking further predicts interactions with biological targets (e.g., DNA gyrase) .

Q. How should researchers address contradictions in crystallographic data during structural refinement?

Discrepancies in X-ray diffraction data (e.g., high R-factors) may arise from disorder or twinning. Using SHELXL for refinement, apply strategies like:

- Twinning analysis : Detect twinning operators via PLATON.

- Anisotropic displacement parameters : Refine non-hydrogen atoms anisotropically.

- Solvent masking : Exclude disordered solvent molecules with SQUEEZE . Cross-validate results with WinGX and ORTEP for Windows to visualize electron density maps .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) or anticancer effects via MTT assays (IC50 against cancer cell lines) .

- Molecular dynamics simulations : Track binding stability with proteins (e.g., EGFR kinase) using GROMACS.

- Metabolomics : LC-MS profiles cellular metabolites post-treatment to identify disrupted pathways (e.g., apoptosis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.